5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
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Overview
Description
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This reaction typically requires the use of a base such as sodium hydride (NaH) and is carried out under mild conditions .
Another method involves the use of glycidyl carbamates, which undergo cyclization in the presence of a catalyst like triazabicyclodecene to form the oxazolidinone ring . This method is advantageous due to its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.
Uniqueness
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxyphenyl group can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-8-5-3-4-7(10(8)15-2)9-6-12-11(13)16-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
QAXUVIXYQHOIBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNC(=O)O2 |
Origin of Product |
United States |
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